molecular formula C11H11BrF3NO B13898432 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine

4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine

Cat. No.: B13898432
M. Wt: 310.11 g/mol
InChI Key: WOEHHTKXUMLRBV-UHFFFAOYSA-N
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Description

4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an allyloxyethyl group, a bromine atom, and a trifluoromethyl group

Preparation Methods

The synthesis of 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with an allyloxyethylating agent under specific conditions to introduce the allyloxyethyl group. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to activation of signaling pathways, depending on the compound’s structure and the biological context.

Comparison with Similar Compounds

4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.

    Quinoline derivatives: Known for their wide range of biological activities, including antimalarial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11BrF3NO

Molecular Weight

310.11 g/mol

IUPAC Name

5-bromo-4-(1-prop-2-enoxyethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H11BrF3NO/c1-3-4-17-7(2)8-5-10(11(13,14)15)16-6-9(8)12/h3,5-7H,1,4H2,2H3

InChI Key

WOEHHTKXUMLRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1Br)C(F)(F)F)OCC=C

Origin of Product

United States

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